2-(2-Bromophenoxy)propanoyl chloride
Overview
Description
Scientific Research Applications
Organic Synthesis and Protective Strategies
In organic synthesis, propargyloxycarbonyl chloride has been utilized for protecting hydroxyl and amino functionalities of amino alcohols and aminophenols. The study by Ramesh, Bhat, and Chandrasekaran (2005) demonstrates an innovative approach where an amine and an alcohol group can be protected simultaneously in one pot, offering a novel protective strategy in synthetic chemistry R. Ramesh, Ramakrishna G. Bhat, S. Chandrasekaran, 2005.
Environmental Implications
Research on bromophenols, a related chemical group, has significant environmental implications. Luo et al. (2019) explored the oxidation kinetics of 2,4-bromophenol and the formation potential of bromate and brominated polymeric products during water treatment, highlighting concerns about the environmental impact of bromophenol use in industrial products Congwei Luo et al., 2019.
Antibacterial and Antifungal Agents
The synthesis and screening of benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides for antibacterial and antifungal activities represent another avenue of research. Sheikh et al. (2021) found that compounds with electron-donating groups showed enhanced scavenging abilities, indicating the potential for developing new antimicrobial agents A. Sheikh et al., 2021.
Antioxidant Activities
Compounds derived from bromophenols, such as those isolated from the brown alga Leathesia nana, have shown selective cytotoxicity against human cancer cell lines, suggesting potential applications in developing antioxidant and anticancer therapies Xiuli Xu et al., 2004.
Properties
IUPAC Name |
2-(2-bromophenoxy)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHQKVLZTJDZQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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